

Isobutylmethoxymethylsilane chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Isobutylmethoxymethylsilane**

Cat. No.: **B096940**

[Get Quote](#)

An In-depth Technical Guide to Isobutylmethoxymethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, properties, and reactive characteristics of **isobutylmethoxymethylsilane** (CAS No. 18293-82-8). The information is intended for use in research, development, and manufacturing environments where organosilane compounds are employed.

Chemical Identity and Structure

Isobutylmethoxymethylsilane is an organosilane compound featuring a central silicon atom bonded to an isobutyl group, a methyl group, and two methoxy groups.^[1] This structure imparts a combination of organic and inorganic characteristics, making it a versatile intermediate and coupling agent.

The molecular structure can be visualized as a tetrahedral silicon core. The two methoxy groups are susceptible to hydrolysis, which is the primary mechanism for its function as a crosslinking or surface-modifying agent.

Caption: 2D representation of the **Isobutylmethoxymethylsilane** molecular structure.

Physicochemical Properties

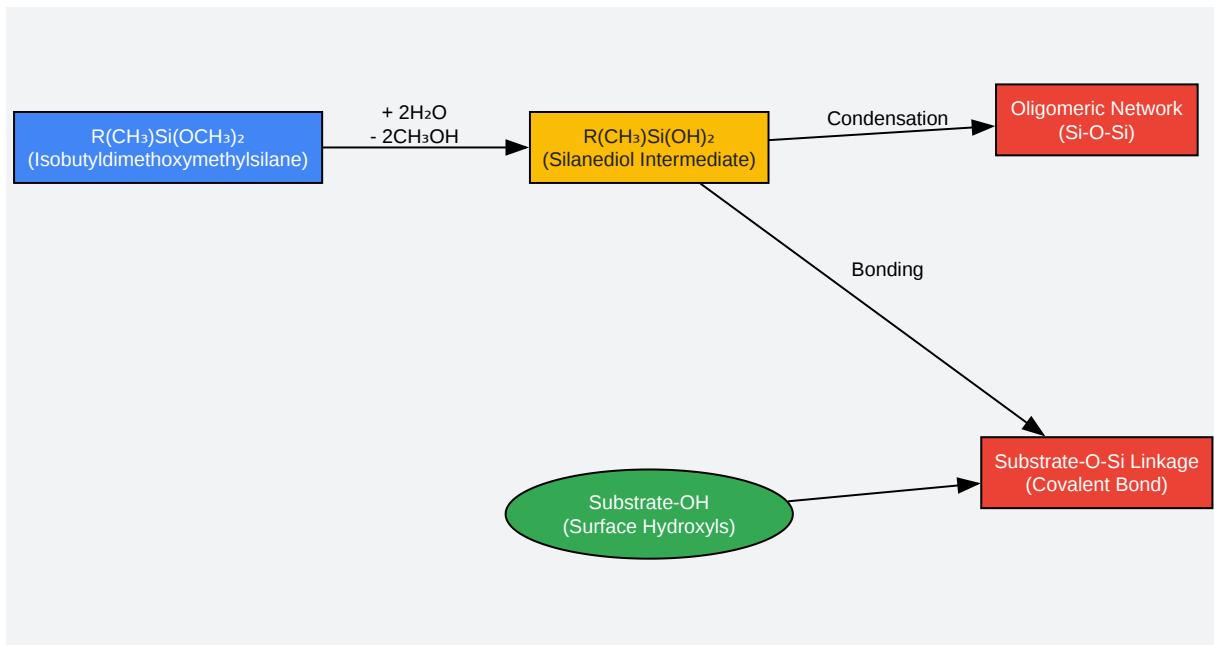
The key quantitative properties of **isobutylidemethoxymethylsilane** are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	18293-82-8	[1]
Molecular Formula	C ₇ H ₁₈ O ₂ Si	[1]
Molecular Weight	162.30 g/mol	[1]
Appearance	Clear, colorless liquid	[1]
Density	0.841 g/cm ³	[1]
Boiling Point	63°C @ 40 mmHg	[1]
Refractive Index	1.398	[1]
Flash Point	32°C	[1]
Vapor Pressure	6.67 mmHg @ 25°C	[1]
Water Solubility	510 mg/L @ 20°C	[1]

Experimental Protocols & Reactivity

The synthesis of alkoxy silanes like **isobutylidemethoxymethylsilane** often involves the reaction of a corresponding chlorosilane with an alcohol. A general, representative protocol for a similar compound, methylidemethoxysilane, involves the reaction of methyltrimethoxysilane with methyldichlorosilane.^[2] While a specific, detailed public protocol for **isobutylidemethoxymethylsilane** is not readily available, a plausible synthesis route would involve the controlled methylation of isobutylmethyldichlorosilane (an upstream product) with a methoxide source like sodium methylate.^[1]

Illustrative Reaction Scheme: Isobutyl(methyl)dichlorosilane + 2 CH₃ONa →
Isobutylidemethoxymethylsilane + 2 NaCl


General Laboratory Procedure (Conceptual):

- A reaction vessel equipped with a stirrer, condenser, and dropping funnel is charged with isobutylmethyldichlorosilane under an inert atmosphere (e.g., Nitrogen or Argon).
- A solution of sodium methylate in a suitable solvent (e.g., methanol or an inert solvent) is added dropwise to the reactor.
- The reaction temperature is controlled, often at a low to moderate temperature, to manage the exothermic reaction.
- After the addition is complete, the mixture is stirred for a specified period to ensure the reaction goes to completion.
- The resulting mixture is filtered to remove the sodium chloride byproduct.
- The filtrate, containing the crude product, is then purified by fractional distillation under reduced pressure to yield high-purity **isobutylmethoxymethylsilane**.

The primary utility of **isobutylmethoxymethylsilane** stems from the reactivity of its methoxy groups. In the presence of water, these groups hydrolyze to form silanol (Si-OH) groups. This reaction can be catalyzed by either acid or base.^{[3][4]} The resulting silanols are highly reactive and readily condense with each other or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) bonds.^[5]

The overall process can be described in the following stages:

- Hydrolysis: The two methoxy groups (-OCH₃) react with water to form two silanol groups (-OH) and release methanol.
- Condensation: The newly formed silanol groups condense with other silanols or with hydroxyl groups on a substrate (e.g., glass, metal oxides).
- Bond Formation: Covalent Si-O-Si linkages are formed, resulting in a crosslinked network or a chemically bonded surface layer, with the loss of water.^[5]

[Click to download full resolution via product page](#)

Caption: General reaction pathway for alkoxy silane hydrolysis and condensation.

Applications

The bifunctional nature of **isobutyldimethoxymethylsilane** makes it a valuable component in various industrial applications:

- **Crosslinking Agent:** It is used as a crosslinker in the production of silicone-based materials, such as adhesives and sealants, to improve their mechanical strength and durability.^[1]
- **Adhesion Promoter:** By forming covalent bonds with inorganic substrates, it acts as a coupling agent to enhance the adhesion between organic polymers and inorganic surfaces.
- **Surface Modifier:** It can be used to render surfaces water-repellent (hydrophobic) and to impart anti-adhesive properties.^[1]

Safety and Handling

- Storage: **Isobutyldimethoxymethylsilane** should be stored under an inert gas (nitrogen or argon) at 2-8°C.[1]
- Hazards: As a flammable liquid with a low flash point, appropriate precautions must be taken to avoid ignition sources. It is reactive with water and moisture. Users should consult the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 18293-82-8, isobutyldimethoxymethylsilane | lookchem [lookchem.com]
- 2. CN1410431A - Synthesis method of methyldimethoxy silane - Google Patents [patents.google.com]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. manara.qnl.qa [manara.qnl.qa]
- 5. gelest.com [gelest.com]
- To cite this document: BenchChem. [Isobutyldimethoxymethylsilane chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b096940#isobutyldimethoxymethylsilane-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com